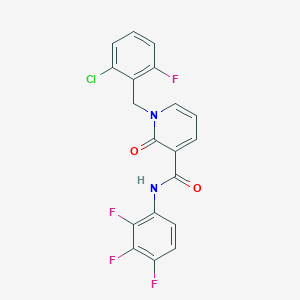

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H11ClF4N2O2 and its molecular weight is 410.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

HIV Integrase Inhibitors

Research has identified compounds within similar chemical families as potent inhibitors of HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus type-1 (HIV-1). These inhibitors are crucial in the development of therapeutic agents for the treatment of AIDS. The study by Pace et al. (2007) highlighted the design, synthesis, and pharmacokinetic properties of such inhibitors, demonstrating their potential as clinically useful antiviral agents (Pace et al., 2007).

CB1 Inverse Agonists

Another application involves the synthesis and biological activity evaluation of compounds acting as inverse agonists of the human CB1 receptor. These compounds, which include structural analogs, are explored for their potential in treating conditions associated with the CB1 receptor, such as obesity and metabolic syndrome. Meurer et al. (2005) provided insights into the structure-activity relationship of these compounds, presenting them as potent and selective hCB1 inverse agonists (Meurer et al., 2005).

Aromatic Polyamides

The chemical versatility of related compounds extends to the synthesis of aromatic polyamides, leveraging the nucleophilic aromatic substitution reactions. Such polyamides exhibit high thermal stability, solubility in organic solvents, and potential application in creating materials with high performance and durability. Chin‐Ping Yang et al. (1999) detailed the synthesis and characterization of aromatic polyamides based on specific bis(ether-carboxylic acid) and dietheramine derived from tert-butylhydroquinone (Chin‐Ping Yang et al., 1999).

Optical Properties of Derivatives

The optical properties of derivatives related to the specified compound are of interest for applications in materials science, particularly in the development of compounds with medium-strong blue fluorescence-emitting abilities. Studies by Hong-Fang Chen et al. (2012) on dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives have explored these properties, providing insights into their potential use in optoelectronic devices (Hong-Fang Chen et al., 2012).

Metabolism and Disposition Studies

Investigations into the metabolism and disposition of potent inhibitors, including studies using 19F-NMR spectroscopy, contribute to our understanding of the pharmacokinetics of these compounds. Such research aids in the selection of candidates for further development based on their metabolic profiles and excretion patterns, as demonstrated by Monteagudo et al. (2007) (Monteagudo et al., 2007).

Wirkmechanismus

Target of Action

The primary target of the compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is the Stimulator of Interferon Genes (STING) protein . STING is an adaptor protein in innate immunity against DNA viruses or bacteria .

Mode of Action

The compound interacts with its target, the STING protein, by binding to a cryptic pocket in the STING transmembrane domain, between the two subunits of the STING dimer . This binding promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cyclic GMP-AMP (cGAMP) .

Biochemical Pathways

Upon activation, STING triggers downstream signaling pathways involved in innate immunity . The binding of the compound to STING induces a conformational change in the STING ligand-binding domain, leading to a high-order oligomerization of STING . This oligomerization is essential for triggering the downstream signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action involve the activation of the STING protein and the subsequent triggering of downstream signaling pathways . This leads to an immune response against DNA viruses or bacteria .

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF4N2O2/c20-12-4-1-5-13(21)11(12)9-26-8-2-3-10(19(26)28)18(27)25-15-7-6-14(22)16(23)17(15)24/h1-8H,9H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMMHGVRRFSEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2690178.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)

![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2690184.png)

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)

![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)

![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)